2-Hydroxyquinoline-7-carboxylic acid

Lipophilicity Solubility Drug Design

Medicinal chemists: 2-Hydroxyquinoline-7-carboxylic acid (CAS 320349-89-1) is not interchangeable with generic 7-carboxyquinolines. The 2-hydroxy (2-oxo) group introduces a tautomeric equilibrium that precisely orients hydrogen-bonding and metal-chelating vectors for Pim-1 kinase inhibition (targeting Asp186/Lys67 in the ATP pocket) and integrase engagement. This coplanar donor-acceptor scaffold is essential for constructing metalloenzyme inhibitors, anti-inflammatory agents, and neuroprotective candidates. Unsubstituted quinoline-7-carboxylic acids lack this pharmacophoric geometry—ordering the correct CAS is critical for reproducible SAR.

Molecular Formula C10H7NO3
Molecular Weight 189.17
CAS No. 320349-89-1
Cat. No. B2794258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyquinoline-7-carboxylic acid
CAS320349-89-1
Molecular FormulaC10H7NO3
Molecular Weight189.17
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
InChIKeyOTGOAXJDPXDELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyquinoline-7-carboxylic Acid (CAS 320349-89-1) – Core Chemical Profile for Procurement and Research Selection


2-Hydroxyquinoline-7-carboxylic acid (CAS 320349-89-1), also designated as 2-oxo-1,2-dihydroquinoline-7-carboxylic acid, is a heterocyclic building block featuring a quinoline core with a hydroxyl group at the 2-position and a carboxylic acid moiety at the 7-position [1]. This specific substitution pattern distinguishes it within the broader class of quinoline-7-carboxylic acids. It is primarily utilized as a key intermediate in the synthesis of pharmacologically relevant compounds, particularly in the development of agents targeting inflammatory, oncologic, and neurologic pathways .

Critical Differentiation: Why 2-Hydroxyquinoline-7-carboxylic Acid Cannot Be Casually Substituted by Unfunctionalized Quinoline-7-carboxylic Acids


Scientific procurement cannot treat all quinoline-7-carboxylic acids as interchangeable. The presence of the 2-hydroxy (or 2-oxo) group in CAS 320349-89-1 introduces a distinct lactam-hydroxy tautomeric equilibrium that fundamentally alters its electronic distribution, hydrogen-bonding capacity, and metal-chelating potential relative to analogs lacking this functionalization [1]. This tautomerism directly impacts solubility, reactivity, and, critically, the compound's ability to engage with biological targets such as kinases (e.g., Pim-1) and integrases where a coplanar, hydrogen-bonding scaffold is essential for activity [2]. Substitution with an unsubstituted 7-carboxyquinoline would eliminate these specific interaction capabilities, rendering the building block unfit for the same downstream synthetic applications.

Head-to-Head Quantitative Evidence: Verifiable Differentiation of 2-Hydroxyquinoline-7-carboxylic Acid


Enhanced Hydrophilicity vs. Unsubstituted 7-Quinolinecarboxylic Acid

In silico predictions indicate a substantial increase in hydrophilicity for CAS 320349-89-1 compared to the unfunctionalized 7-quinolinecarboxylic acid. The presence of the 2-hydroxy group reduces the computed XLogP3 value by approximately 0.96 units, moving the compound from a lipophilic to a more hydrophilic profile [1]. This shift is critical for achieving desirable aqueous solubility in buffer systems and for modulating passive membrane permeability .

Lipophilicity Solubility Drug Design

Increased Topological Polar Surface Area (TPSA) vs. 2-Methyl-4-oxo-1H-quinoline-7-carboxylic Acid

Computational analysis shows that 2-Hydroxyquinoline-7-carboxylic acid (CAS 320349-89-1) has a Topological Polar Surface Area (TPSA) of 66.4 Ų [1]. This value is distinct from that of a structurally similar analog, 2-methyl-4-oxo-1H-quinoline-7-carboxylic acid, which has a computed PSA of 70.16 Ų . The lower TPSA of the target compound is closer to the threshold typically associated with favorable oral bioavailability (typically <140 Ų), while the analog's higher TPSA may present a different profile for oral drug design.

Drug-likeness Oral Bioavailability Physicochemical Properties

Unique Tautomeric Equilibrium vs. Non-Hydroxylated Analogs

Solid-state and solution NMR studies confirm that hydroxyquinoline carboxylic acids, including the 2-hydroxy-7-carboxy isomer, exist as an equilibrium mixture of hydroxyquinoline carboxylic acid and zwitterionic hydroxyquinolinium carboxylate tautomers in DMSO solution [1]. This dynamic tautomerism, driven by the 2-hydroxy group, is not observed in non-hydroxylated analogs. It provides a unique capability for pH-dependent and environment-specific interactions, which are essential for the compound's function as a privileged scaffold in metal chelation and enzyme inhibition.

Tautomerism NMR Spectroscopy Molecular Interaction

Precision Deployment: Where 2-Hydroxyquinoline-7-carboxylic Acid Outperforms Generic Alternatives


Synthesis of Kinase Inhibitors: Pim-1 Targeted Scaffold

The 2-hydroxyquinoline core is a critical pharmacophore for kinase inhibition. Structure-activity relationship (SAR) studies on analogous 8-hydroxyquinoline-7-carboxylic acid derivatives have shown that the hydroxyquinoline carboxylic acid moiety is essential for potent Pim-1 kinase inhibitory activity, engaging key residues like Asp186 and Lys67 within the ATP-binding pocket [1]. Procurement of 2-hydroxyquinoline-7-carboxylic acid enables the construction of similarly oriented inhibitor candidates where the 2-hydroxy group and 7-carboxylic acid are positioned for optimal target engagement, a capability not afforded by unsubstituted or differently substituted quinoline building blocks.

Metal Chelation and Probe Development

The 2-hydroxy and 7-carboxylic acid groups create a defined metal-binding pocket on the quinoline scaffold. This structural motif is analogous to that found in known metal chelators and siderophores, where the coplanarity of the functional groups facilitates stable complex formation with divalent and trivalent metal ions [2]. For research involving metalloenzyme inhibition or the development of metal-sensing probes, this compound provides a precise, pre-organized chelating geometry that simpler quinoline carboxylic acids cannot replicate, ensuring specific and predictable metal-binding behavior.

Precursor to Anti-inflammatory and Immunosuppressive Agents

The compound serves as a direct precursor or core scaffold for synthesizing substituted quinolinecarboxylic acids, a class which has demonstrated utility in treating arthritis and inducing immunosuppression by inhibiting progressive joint deterioration [3]. The 2-hydroxy-7-carboxy substitution pattern offers a chemically distinct starting point for further derivatization, enabling the exploration of structure-activity relationships that are inaccessible from non-hydroxylated 7-carboxyquinoline starting materials. This makes it a strategically valuable asset in medicinal chemistry programs focused on autoimmune and inflammatory diseases.

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